molecular formula C6H7ClN2O2 B1530440 2-Chloro-4,5-dimethoxypyrimidine CAS No. 1333240-17-7

2-Chloro-4,5-dimethoxypyrimidine

Cat. No.: B1530440
CAS No.: 1333240-17-7
M. Wt: 174.58 g/mol
InChI Key: KIIOOCFFMSRIHK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxypyrimidine typically involves the chlorination of 4,5-dimethoxypyrimidine. One common method includes the reaction of 2,4-dichloro-5-methoxypyrimidine with methanol under specific conditions to yield the desired compound . Another approach involves the use of malononitrile as a starting material, followed by a series of reactions including salifying, cyanamide, and condensation reactions .

Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often involves the use of composite solvents and catalysts to facilitate the reactions and improve efficiency .

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended application.

Biological Activity

2-Chloro-4,5-dimethoxypyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Formula : C6_6H7_7ClN2_2O2_2
  • Molecular Weight : 176.58 g/mol
  • CAS Number : 66569546

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. Notably, it has been identified as a potent inhibitor of certain kinases involved in the regulation of cellular processes. For example, research indicates that related pyrimidine compounds can inhibit PfGSK3 and PfPK6, which are critical for the life cycle of malaria parasites .

Antiviral Activity

This compound has shown promise in antiviral applications. In studies evaluating its efficacy against orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV), it demonstrated significant antiviral activity. The compound's EC50_{50} values were reported as follows:

VirusEC50_{50} (µM)Methodology
Vaccinia Virus (VV)8.4 (CPE), 9.0 (Plaque Reduction)Cytopathogenic Effect Assay
Cowpox Virus (CV)11.7 (CPE), 7.4 (Plaque Reduction)Cytopathogenic Effect Assay

These results indicate that the compound effectively inhibits viral replication without significant cytotoxicity to host cells .

Antimicrobial Activity

In addition to its antiviral properties, this compound exhibits antimicrobial activity against various pathogens. A study focused on the synthesis of new pyrimidine derivatives reported that several compounds within this class displayed antifolate and antimicrobial properties . The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications.

Case Studies

  • Antimalarial Activity : A series of studies have identified structural analogs of pyrimidines that inhibit PfGSK3 and PfPK6. Compounds exhibiting similar substitutions to this compound were found to have IC50_{50} values in the nanomolar range against these kinases, indicating strong potential for further development as antimalarial agents .
  • Antiviral Efficacy : In vitro assays demonstrated that the compound's antiviral activity was comparable to established antiviral agents like cidofovir. This highlights its potential as a lead compound for developing new antiviral therapies .

Properties

IUPAC Name

2-chloro-4,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIOOCFFMSRIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10 g (55.9 mmol) 2,4-dichloro-5-methoxy-pyrimidine in 200 mL MeOH was added 7.7 g (55.9 mmol) K2CO3. The reaction mixture was stirred at room temperature for 24 h, then the volatiles were removed in vacuo. The residue was diluted with EtOAc (200 mL) and water (100 mL). The organic layer was separated, dried (Na2SO4), and evaporated affording 9.0 g (92%) 2-chloro-4,5-dimethoxy-pyrimidine as a fluffy white solid which was used in subsequent steps without further purification. LCMS [M+H]+=175.0.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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